2-((Ethylsulfonyl)methyl)piperidine
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Overview
Description
2-((Ethylsulfonyl)methyl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 2-((Ethylsulfonyl)methyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve continuous flow reactions and optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-((Ethylsulfonyl)methyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, amines, and substituted piperidines .
Scientific Research Applications
2-((Ethylsulfonyl)methyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Ethylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-((Ethylsulfonyl)methyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the ethylsulfonyl group, has different chemical properties and biological activities.
The uniqueness of this compound lies in its specific functional group (ethylsulfonyl) and its resulting chemical and biological properties .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(ethylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
QVCCHPXJWSTUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
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